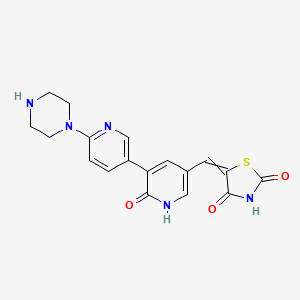
HIPK2 inhibitor
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Homeodomain-interacting protein kinase 2 (HIPK2) is a serine/threonine kinase that plays a crucial role in regulating cell proliferation, survival, and apoptosis. HIPK2 inhibitors are compounds designed to selectively inhibit the activity of HIPK2, thereby modulating its effects on various cellular processes. These inhibitors are of significant interest in scientific research due to their potential therapeutic applications in cancer, fibrosis, and other diseases.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of HIPK2 inhibitors often involves the modification of existing kinase inhibitor scaffolds. For example, the inhibitor TBID was developed by altering the scaffold of the promiscuous CK2 inhibitor TBI. The synthetic route typically includes steps such as:
Formation of the core scaffold: This involves the construction of the central structure of the inhibitor molecule.
Functional group modifications: Various functional groups are added or modified to enhance the selectivity and potency of the inhibitor.
Purification and characterization: The final product is purified using techniques such as chromatography and characterized using spectroscopic methods.
Industrial Production Methods
Industrial production of HIPK2 inhibitors would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include:
Batch or continuous flow reactors: To control reaction conditions and improve efficiency.
Automated synthesis platforms: For high-throughput production.
Quality control measures: To ensure consistency and compliance with regulatory standards.
化学反应分析
Types of Reactions
HIPK2 inhibitors can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of HIPK2 inhibitors include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions are typically the desired HIPK2 inhibitors with enhanced selectivity and potency. By carefully controlling the reaction conditions, researchers can obtain inhibitors with specific properties tailored to their research needs.
科学研究应用
HIPK2 inhibitors have a wide range of scientific research applications, including:
Cancer research: HIPK2 inhibitors can modulate the activity of tumor suppressor proteins such as p53, making them potential candidates for cancer therapy.
Fibrosis research: Inhibition of HIPK2 has been shown to reduce fibrosis in various tissues, including the heart and kidneys.
Neurodegenerative diseases: HIPK2 inhibitors may have potential in treating diseases such as Alzheimer’s by modulating apoptotic pathways.
Inflammation: HIPK2 inhibitors can reduce inflammation by modulating signaling pathways such as NF-κB.
作用机制
HIPK2 inhibitors exert their effects by binding to the ATP-binding site of the kinase, thereby preventing its phosphorylation activity. This inhibition can modulate various signaling pathways, including:
相似化合物的比较
HIPK2 inhibitors can be compared with other kinase inhibitors based on their selectivity and potency. Some similar compounds include:
SB203580: A p38 MAP kinase inhibitor that has been used as a tool to inhibit HIPK2, but with limited efficacy.
CK2 inhibitors: Such as TBI, which served as a scaffold for the development of HIPK2 inhibitors.
DYRK inhibitors: Such as harmine, which can also inhibit HIPK2 but with less selectivity.
HIPK2 inhibitors are unique in their ability to selectively target HIPK2 with high potency, making them valuable tools for scientific research and potential therapeutic applications.
属性
分子式 |
C18H17N5O3S |
|---|---|
分子量 |
383.4 g/mol |
IUPAC 名称 |
5-[[6-oxo-5-(6-piperazin-1-ylpyridin-3-yl)-1H-pyridin-3-yl]methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C18H17N5O3S/c24-16-13(7-11(9-21-16)8-14-17(25)22-18(26)27-14)12-1-2-15(20-10-12)23-5-3-19-4-6-23/h1-2,7-10,19H,3-6H2,(H,21,24)(H,22,25,26) |
InChI 键 |
YHUKWWWCNSTFHL-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCN1)C2=NC=C(C=C2)C3=CC(=CNC3=O)C=C4C(=O)NC(=O)S4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(4-Isobutoxycarbonyl-phenylcarbamoyl)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B12462011.png)
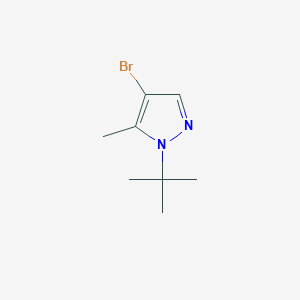
![N-{2-[(2-chloro-6-fluorobenzyl)sulfanyl]ethyl}-4-methoxybenzenesulfonamide](/img/structure/B12462020.png)
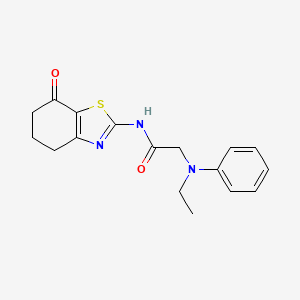
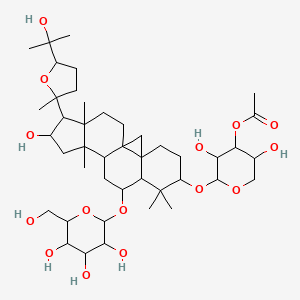
![N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(4-methylphenyl)alaninamide](/img/structure/B12462027.png)
![3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)phenyl benzoate](/img/structure/B12462033.png)
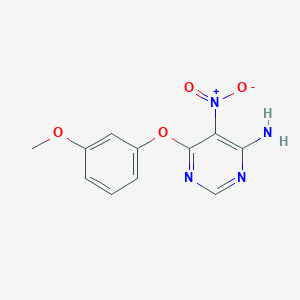
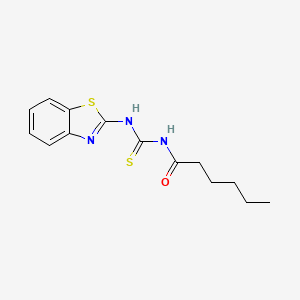
![5-Bromo-2-methyl-[1,3]oxazolo[5,4-B]pyridine](/img/structure/B12462047.png)
![(1R,2S)-2-[(4-carbamoylphenyl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B12462050.png)
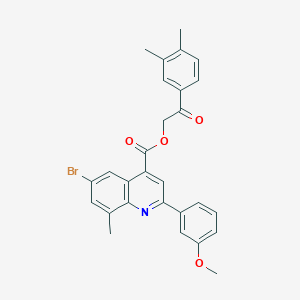
![N~2~-{4,6-bis[(4-ethoxyphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-methoxyphenyl)glycinamide](/img/structure/B12462068.png)
![N-[3-(butanoylamino)phenyl]-3,5-diethoxybenzamide](/img/structure/B12462071.png)
